N-(2-Hydroxyethyl)phthalimide

Overview

Description

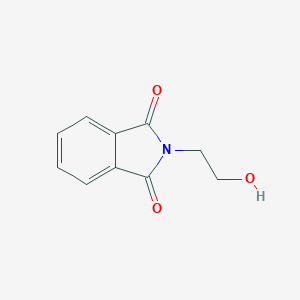

N-(2-Hydroxyethyl)phthalimide (NHEP, CAS 3891-07-4) is a phthalimide derivative characterized by a hydroxyethyl group (-CH₂CH₂OH) attached to the nitrogen atom of the phthalimide core. The compound is synthesized via the Gabriel method, where potassium phthalimide reacts with 2-chloroethanol in dimethylformamide (DMF) at 90°C for 12 hours, achieving an isolation yield of 86% . This method is favored for its simplicity and scalability in laboratory settings.

NHEP serves as a versatile intermediate in organic and polymer chemistry. For instance, it is esterified with methacrylic acid to produce 2-(N-phthalimido)ethyl methacrylate (PEMA), a monomer used in copolymerization reactions with acrylates and styrene . Additionally, NHEP is incorporated into epoxy resins derived from sunflower, soybean, and linseed oils, enhancing cross-linking density, mechanical strength, and chemical resistance in coatings . Spectroscopic studies, including rotational isomer analysis and quantum chemical calculations, reveal its structural flexibility and electronic properties, which influence reactivity in reactions such as cerium(IV)-catalyzed oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)phthalimide can be synthesized through the reaction of phthalimide with ethylene oxide under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes the careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)phthalimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phthalimide derivatives.

Reduction: Reduction reactions can convert it into different functionalized compounds.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various functionalized phthalimide derivatives, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals and other compounds .

Scientific Research Applications

Synthesis and Derivatives

N-(2-Hydroxyethyl)phthalimide is often synthesized via the reaction of phthalic anhydride with 2-aminoethanol. This compound can undergo further transformations to yield various derivatives that exhibit enhanced biological activities. For instance, it has been utilized as a precursor in the synthesis of hybrid structures with potential antitumor properties .

Antitumor Activity

This compound and its derivatives have shown significant antitumor potency. Studies indicate that compounds derived from this phthalimide exhibit cytotoxic effects against various cancer cell lines, including Hep-G2 (liver cancer) and MCF-7 (breast cancer). For example, novel derivatives synthesized from this compound demonstrated promising activity against these cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of phthalimide derivatives. These compounds possess properties that inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Study 1: Synthesis of Antitumor Compounds

A study focused on synthesizing N-substituted acrididine-1,8-dione derivatives from this compound. The synthesized compounds were evaluated for their cytotoxicity against several cancer cell lines. Notably, one compound exhibited an IC50 value of less than 10 µM against lung cancer cells, indicating strong antitumor activity .

Case Study 2: Solid-Phase Synthesis

In another investigation, this compound was employed in solid-phase synthesis to create combinatorial libraries for drug discovery. The compound facilitated the formation of complex heterocycles that are essential in medicinal chemistry, demonstrating its versatility in synthetic applications .

Comparative Data Table

The following table summarizes the biological activities and applications of this compound derivatives:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)phthalimide involves its ability to react with nucleophiles and electrophiles, leading to the formation of various derivatives. It can interact with cysteine residues in proteins, causing cross-linking and modification of protein structure and function . This reactivity is crucial for its applications in protein modification and pharmaceutical development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological, catalytic, and material properties of phthalimide derivatives are highly dependent on substituent groups. Key analogues include:

Reactivity and Functional Group Influence:

- Hydroxyethyl vs. Chloroethyl : The hydroxyethyl group in NHEP enables esterification (e.g., with methacrylic acid to form PEMA ), while the chloroethyl group in N-(2-Chloroethyl)phthalimide facilitates nucleophilic displacement reactions, as seen in the synthesis of adamantane derivatives .

- Hydroxyethyl vs. Cyclohexylthio : N-(Cyclohexylthio)phthalimide acts as a prevulcanization inhibitor in rubber, leveraging sulfur-based reactivity, whereas NHEP’s hydroxyl group supports polymer cross-linking .

Catalytic and Kinetic Studies

- Oxidation Kinetics : NHEP reacts with cerium(IV) in a 1:2 molar ratio, forming oxidation products identified by IR and GC-MS. The reaction is first-order in [Ce(IV)] and independent of [NHEP], suggesting a complex radical mechanism .

- Catalytic Role of N-Hydroxyphthalimide : Unlike NHEP, N-hydroxyphthalimide mediates benzylic oxidations via a radical chain mechanism, showcasing the critical role of the hydroxyl group’s positioning .

Biological Activity

N-(2-Hydroxyethyl)phthalimide (NHEP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

NHEP possesses the chemical formula CHNO and features a phthalimide moiety with a hydroxyethyl substituent. The synthesis of NHEP typically involves the reaction of phthalic anhydride with 2-aminoethanol, leading to the formation of the imide structure.

Biological Activities

NHEP exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

- NHEP has demonstrated significant antibacterial and antifungal properties. Studies indicate that it is effective against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2. Antitumor Activity

- Research has shown that NHEP and its derivatives can inhibit tumor growth. A study evaluated the cytotoxic effects of several phthalimide derivatives against cancer cell lines, revealing that NHEP exhibited promising activity against lung and skin cancer cells . The mechanism involves interaction with key cellular pathways related to apoptosis and cell proliferation.

3. Anti-inflammatory Effects

- NHEP has been reported to suppress the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This activity is particularly relevant in conditions like rheumatoid arthritis and other autoimmune disorders .

4. Neuroprotective Properties

- Preliminary studies suggest that NHEP may have neuroprotective effects, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's disease. The compound appears to modulate pathways involved in neuronal survival and inflammation .

Case Study 1: Antitumor Activity

In a recent study, NHEP was tested on various cancer cell lines, including A431 (skin cancer) and A549 (lung cancer). The results indicated that NHEP significantly reduced cell viability at concentrations ranging from 50 to 200 µg/mL. The compound's IC values were comparable to those of established chemotherapeutic agents, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of NHEP against standard bacterial strains such as E. coli and S. aureus. The results showed that NHEP exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of N-(2-Hydroxyethyl)phthalimide in organic chemistry?

this compound serves as a versatile intermediate in synthesizing functionalized phthalimide derivatives. Its hydroxyl group enables further alkylation, acylation, or cross-coupling reactions. For example, it is used to prepare brominated derivatives (e.g., N-(5-Bromopentyl)phthalimide) via nucleophilic substitution with dibromoalkanes in polar aprotic solvents like DMF, using sodium carbonate as a base . This methodology is critical for generating intermediates in medicinal chemistry, such as calixarene-based ligands or imidazo[4,5-b]pyridine derivatives .

Q. How should researchers handle and store this compound safely in the laboratory?

The compound is classified as a Category 2B eye irritant (H320). Key precautions include:

- Handling : Use local exhaust ventilation and avoid contact with strong oxidizing agents.

- Storage : Keep in a cool, dry place away from direct sunlight.

- Emergency measures : In case of eye exposure, rinse cautiously with water for ≥10 minutes and seek medical attention .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR spectroscopy : Used to confirm structure and purity, particularly for identifying rotational isomers (e.g., gauche vs. trans conformers) via coupling constants in -NMR .

- HPLC : Employed for kinetic studies of degradation or reaction progress, as demonstrated in alkaline hydrolysis experiments monitored at 320 nm .

- Elemental analysis : Validates molecular composition (e.g., CHNO, MW 191.18) .

Advanced Research Questions

Q. How does the alkaline hydrolysis kinetics of this compound vary with pH, and what mechanistic insights does this provide?

Under strongly basic conditions (e.g., 0.18 M NaOH), this compound undergoes rapid hydrolysis to phthalimide (complete conversion in 50 s). In contrast, at pH 9.0, no degradation is observed within 300 s. This pH-dependent behavior suggests a base-catalyzed mechanism involving nucleophilic attack by hydroxide ions on the carbonyl group. Researchers should optimize reaction conditions using buffers (e.g., 1,4-diazabicyclo[2.2.2]octane) to stabilize intermediates .

Q. What computational methods are used to study the conformational dynamics of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) reveal two stable rotational isomers (gauche and trans) due to hindered rotation around the C–O bond. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions stabilizing these conformers. Vibrational spectroscopy (IR/Raman) coupled with DFT simulations validates these findings, aiding in the design of derivatives with tailored steric and electronic properties .

Q. How can this compound be utilized in prodrug design or controlled-release systems?

The hydroxyl group facilitates conjugation with bioactive molecules (e.g., anti-inflammatory agents or glycosides) via ester or carbamate linkages. For instance, N-phthalimidomethyl 2,3-unsaturated glycosides derived from this compound exhibit enhanced hydrolytic stability in physiological conditions, enabling controlled release of active drugs. Kinetic studies in simulated biological fluids (e.g., pH 7.4 buffers) are critical for assessing release profiles .

Q. What are the ecological implications of this compound, and how can its environmental persistence be evaluated?

While ecotoxicity data are limited, its structural similarity to phthalate esters warrants caution. Researchers should conduct:

- Biodegradation assays : Monitor degradation in soil/water systems using LC-MS or -labeling.

- Bioaccumulation studies : Measure logP values (predicted ~1.2) to assess lipid solubility and potential biomagnification.

- Photolysis experiments : Expose to UV light to evaluate stability and byproduct formation (e.g., CO, NO) .

Q. Methodological Considerations

- Synthetic optimization : Use DMF as a solvent for alkylation reactions to enhance nucleophilicity .

- Kinetic modeling : Apply pseudo-first-order kinetics to hydrolysis studies, ensuring excess base to isolate rate constants .

- Computational validation : Cross-reference DFT results with experimental spectral data (e.g., IR frequencies) to reduce model errors .

Properties

IUPAC Name |

2-(2-hydroxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFLUYFYHANMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063225 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3891-07-4 | |

| Record name | N-(2-Hydroxyethyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyethyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYETHYL)PHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61842K53O1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.